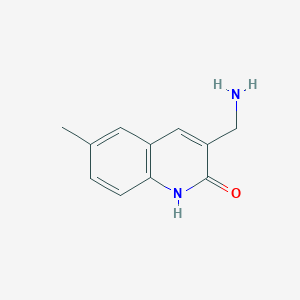![molecular formula C7H13NO3S B13171212 3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13171212.png)
3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarbonyl compound with a sulfur-containing nucleophile can lead to the formation of the thieno[3,4-c]furan ring system. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as palladium or gold can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or as a probe for biological pathways.
Medicine: Due to its unique structure, it may be investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism by which 3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thieno[3,4-c]furan ring system can provide structural stability and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]furan derivatives and related heterocyclic compounds such as thiophenes and furans. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .
Uniqueness
3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is unique due to the presence of the aminomethyl group and the specific arrangement of atoms within the ring system.
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-yl)methanamine |
InChI |
InChI=1S/C7H13NO3S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h6H,1-5,8H2 |
InChI Key |
BTXVNUYZKVETER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC2(CO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide](/img/structure/B13171141.png)
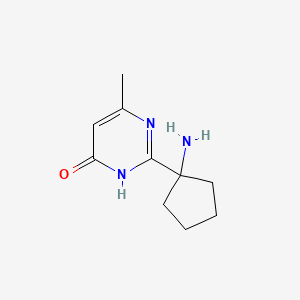
![2-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13171158.png)

![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)

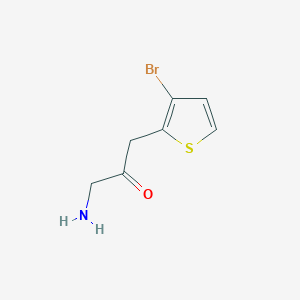
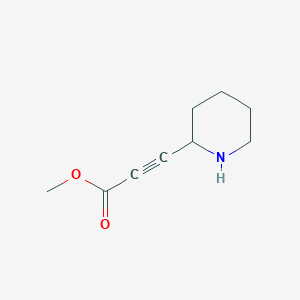
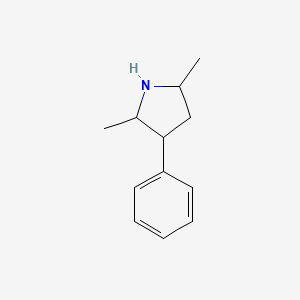
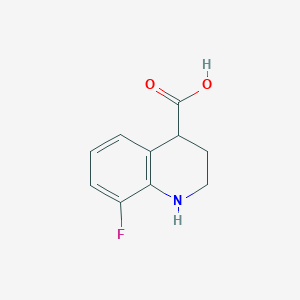
![4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde](/img/structure/B13171204.png)
